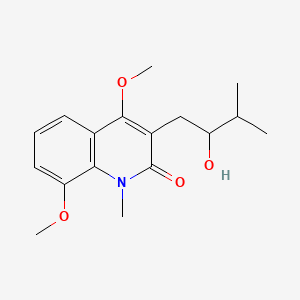
(+/-)-Lunacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Lunacridine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Lunacridine exhibits significant antimicrobial properties against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
- Study Findings : An ethnobotanical survey identified Lunasia amara as effective against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 64 µg/ml . The compound’s activity was attributed to its ability to intercalate DNA, thereby disrupting bacterial replication.
- Table: Antimicrobial Activity of Lunacridine
| Bacterial Strain | MIC (µg/ml) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 64 | 27 |
| Escherichia coli | 16 | 16 |
| Klebsiella pneumoniae | 27 | 28 |
| Pseudomonas aeruginosa | 17 | 18 |
Anticancer Applications
Lunacridine has shown promise as an anticancer agent, particularly through its interaction with DNA and inhibition of topoisomerase II.
Molecular Docking Studies
- Objective : To explore the binding affinity of (+/-)-Lunacridine to DNA.
- Results : Molecular docking revealed that lunacridine intercalates between DNA base pairs with a predicted binding energy of -6.22 kcal/mol. This interaction is weaker than that of known topoisomerase inhibitors but suggests potential for development as an anticancer drug .
Cytotoxicity Testing
- Study Findings : In vitro studies demonstrated that lunacridine had an IC50 value of 39.52 µg/ml against P388 murine leukemia cells, indicating moderate cytotoxicity . The compound induced apoptosis in cancer cells via caspase activation, further supporting its potential as a therapeutic agent.
Pharmacological Properties
Beyond its antimicrobial and anticancer applications, lunacridine exhibits various pharmacological effects:
- CNS Activity : Studies have shown that lunacridine affects muscle tone and can induce significant cardiovascular effects in animal models .
- Potential Toxicity : While exhibiting beneficial effects, high concentrations may lead to cytotoxicity in non-target cells, necessitating careful dosage considerations in therapeutic applications.
Eigenschaften
CAS-Nummer |
103303-14-6 |
|---|---|
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3 |
InChI-Schlüssel |
VRMGQDHQTYUISY-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |
Kanonische SMILES |
CC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
52306-35-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+/-)-Lunacridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















